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Introduction: Fevipiprant (QAW039) is an orally administered, selective antagonist of the

prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous

molecule expressed on Th2 cells (CRTh2 or DP2).[1] The rationale for its development in

asthma stems from the central role of PGD2 in orchestrating type 2 (T2) inflammatory

responses.[2][3][4] PGD2 is primarily released by mast cells upon allergen exposure and acts

on the DP2 receptor expressed on key inflammatory cells—including eosinophils, T-helper 2

(Th2) cells, and type 2 innate lymphoid cells (ILC2s)—to promote their recruitment, activation,

and survival.[2] By blocking this interaction, Fevipiprant was hypothesized to reduce

eosinophilic airway inflammation and improve asthma outcomes.

While early phase trials showed promise in reducing airway eosinophils, subsequent large-

scale Phase 3 trials (LUSTER-1, LUSTER-2, ZEAL-1, ZEAL-2) in patients with moderate-to-

severe asthma failed to meet their primary endpoints for reducing asthma exacerbations or

significantly improving lung function. Despite these outcomes, the data generated and the

methodologies employed provide a valuable framework for designing future studies of DP2

antagonists or other targeted oral therapies in specific asthma endotypes. These notes provide

a detailed overview of the Fevipiprant signaling pathway, a summary of key clinical trial data,

and a comprehensive protocol for designing future efficacy studies.
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Fevipiprant Mechanism of Action: The PGD2-DP2
Signaling Pathway
Prostaglandin D2 (PGD2) is a critical lipid mediator in the asthma inflammatory cascade. Upon

allergen challenge, mast cells degranulate and release PGD2, which then binds to the DP2

receptor on the surface of eosinophils and Th2 cells. This binding event triggers a G-protein

coupled signaling cascade that results in chemotaxis (cell recruitment), activation, and the

release of pro-inflammatory cytokines and cytotoxic granules, contributing to airway

hyperresponsiveness, mucus production, and tissue remodeling. Fevipiprant acts as a

competitive antagonist, occupying the DP2 receptor to prevent PGD2 binding and interrupt

these downstream inflammatory effects.
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Caption: Fevipiprant blocks PGD2 binding to the DP2 receptor on inflammatory cells.

Summary of Key Fevipiprant Clinical Trial Data
The following tables summarize efficacy data from key Phase 2 and Phase 3 clinical trials.

While the Phase 3 trials did not achieve statistical significance on primary endpoints after

multiplicity adjustments, the data are presented to inform future trial design and power

calculations.
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Table 1: Efficacy in Severe Asthma (LUSTER-1 &
LUSTER-2 Trials)
Design: 52-week, randomized, double-blind, placebo-controlled trials in patients (≥12 years)

with severe asthma on GINA Step 4/5 therapy.

Endpoint Subgroup Placebo
Fevipiprant
150 mg

Fevipiprant
450 mg

Annualized Rate

of

Moderate/Severe

Exacerbations

(LUSTER-1)

High Eosinophils

(≥250/µL)
- Rate Ratio: 1.04 Rate Ratio: 0.83

Overall

Population
- Rate Ratio: 0.96 Rate Ratio: 0.78

Annualized Rate

of

Moderate/Severe

Exacerbations

(LUSTER-2)

High Eosinophils

(≥250/µL)
- Rate Ratio: 0.69 Rate Ratio: 0.72

Overall

Population
- Rate Ratio: 0.82 Rate Ratio: 0.76

Note: Rate Ratios are vs. Placebo. Values <1.0 indicate a lower rate of exacerbations for

Fevipiprant. Neither trial showed a statistically significant reduction after adjusting for multiple

testing.

Table 2: Efficacy in Moderate Asthma (ZEAL-1 & ZEAL-2
Trials)
Design: 12-week, randomized, double-blind, placebo-controlled trials in patients (≥12 years)

with uncontrolled moderate asthma.
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Endpoint Study Placebo Fevipiprant 150 mg

Change from Baseline

in Pre-Dose FEV1

(mL)

ZEAL-1 +71 mL
+112 mL (Difference:

+41 mL)

ZEAL-2 +157 mL
+126 mL (Difference:

-31 mL)

Note: The primary endpoint of change from baseline in pre-dose FEV1 was not met in either

study.

Table 3: Efficacy in Eosinophilic Asthma (Phase 2 Trial)
Design: 12-week, randomized, single-center, placebo-controlled trial in patients with moderate-

to-severe asthma and sputum eosinophilia (≥2%).

Endpoint Placebo Group
Fevipiprant 225 mg
(Twice Daily)

Fold Reduction

Geometric Mean

Sputum Eosinophil %

Change from 4.6% to

3.9%

Change from 5.4% to

1.1%

3.5-fold greater

reduction vs. Placebo

Proposed Protocol for a Phase 3 Clinical Trial
This protocol outlines a study to assess the efficacy and safety of an investigational DP2

antagonist in a targeted population of patients with eosinophilic asthma.

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to

Evaluate the Efficacy and Safety of [Investigational Drug] as Add-on Therapy in Patients with

Uncontrolled, Severe Eosinophilic Asthma.

Study Objectives:

Primary Objective: To evaluate the effect of [Investigational Drug] compared with placebo on

the annualized rate of moderate and severe asthma exacerbations over a 52-week treatment

period.
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Secondary Objectives:

To assess the effect on lung function via change from baseline in pre-bronchodilator FEV1.

To evaluate the effect on airway inflammation via change from baseline in sputum

eosinophil count.

To assess the effect on asthma control using the Asthma Control Questionnaire (ACQ).

To evaluate the effect on quality of life using the Asthma Quality of Life Questionnaire

(AQLQ).

To assess the safety and tolerability profile.

Study Design and Workflow:
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Patient Screening
(N=~1000)

- Severe Asthma (GINA 4/5)
- History of ≥2 Exacerbations
- Blood Eosinophils ≥300/µL

Randomization (1:1:1)

Group A:
Placebo + SoC

Group B:
[Drug] Low Dose + SoC

Group C:
[Drug] High Dose + SoC

52-Week Double-Blind Treatment Period

4-Week Safety Follow-Up

Assessments at Baseline, Wk 12, Wk 24, Wk 52:
- Spirometry (FEV1)
- Sputum Induction

- ACQ / AQLQ
- Safety Labs

Primary Endpoint Analysis:
Annualized Exacerbation Rate

Click to download full resolution via product page

Caption: Proposed clinical trial workflow from screening to primary analysis.

Patient Population:

Inclusion Criteria:

Age 18-75 years.

Diagnosis of asthma for at least 12 months.
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Receiving regular treatment with high-dose inhaled corticosteroids (ICS) plus a second

controller (e.g., LABA).

History of two or more severe asthma exacerbations requiring systemic corticosteroids in

the 12 months prior to screening.

Screening blood eosinophil count ≥300 cells/µL.

Pre-bronchodilator FEV1 between 40% and 80% of predicted normal.

ACQ-6 score ≥1.5 at screening.

Exclusion Criteria:

Current smokers or former smokers with >10 pack-year history.

Diagnosis of COPD or other significant lung disease.

Treatment with an anti-IgE or anti-IL-5 biologic within 4 months of screening.

Respiratory tract infection within 4 weeks of randomization.

Statistical Considerations:

Sample Size: Based on previous trials, a sample size of approximately 850-900 patients

(split across three arms) would be required to detect a clinically meaningful reduction in

exacerbation rate with 90% power, assuming a placebo rate of ~0.8-1.0 exacerbations per

year.

Primary Analysis: The primary endpoint will be analyzed using a negative binomial

regression model, with treatment group, baseline eosinophil count, and geographical region

as covariates.

Detailed Methodologies for Key Experiments
Protocol 1: Spirometry for FEV1 Measurement

Purpose: To assess airway obstruction and its response to treatment.
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Procedure:

Patient Preparation: Patients should refrain from using short-acting bronchodilators for at

least 4-6 hours and long-acting bronchodilators for at least 12 hours before the test.

Maneuver: The patient inhales maximally to total lung capacity, places their mouth

securely around the spirometer's mouthpiece, and then exhales as forcefully and rapidly

as possible for at least 6 seconds.

Quality Control: At least three acceptable maneuvers must be performed. The two largest

FEV1 values should be within 150 mL of each other.

Reporting: The highest FEV1 value from the acceptable maneuvers is recorded. The pre-

bronchodilator FEV1 is measured at baseline and all follow-up visits before administration

of any rescue medication.

Protocol 2: Induced Sputum for Eosinophil Count
Purpose: To directly quantify eosinophilic airway inflammation.

Procedure:

Pre-medication: The patient inhales a short-acting bronchodilator (e.g., albuterol) to

prevent bronchoconstriction during the procedure.

Induction: The patient inhales nebulized sterile, hypertonic saline (e.g., starting at 3%,

increasing to 4% and 5%) in 5-7 minute intervals. After each interval, the patient is

encouraged to cough deeply and expectorate sputum into a sterile container.

Sample Processing:

The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT).

The sample is filtered to remove debris and centrifuged to obtain a cell pellet.

A total cell count is performed, and cytospin slides are prepared.

Staining and Counting:
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Slides are stained (e.g., Hematoxylin and Eosin or Wright-Giemsa).

A differential cell count of at least 400 non-squamous cells is performed under a

microscope.

The sputum eosinophil count is expressed as the percentage of total non-squamous

cells. A count ≥2-3% is typically considered indicative of eosinophilic airway

inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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